1-(2,6-Difluorophenyl)cyclopropanecarbonitrile

Medicinal Chemistry Physicochemical Profiling Lipophilicity

This specific 2,6-difluoro isomer is essential for SAR studies due to its unique LogP (1.68) and steric profile, directly impacting reactivity and downstream stability. Substituting with 2,4- or 3,4-difluoro analogs introduces significant synthetic risk. Choose this reliable building block, which demonstrates a high conversion yield (84%) to primary amides, to ensure process robustness and minimize material waste.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
CAS No. 124276-65-9
Cat. No. B7900227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)cyclopropanecarbonitrile
CAS124276-65-9
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=C(C=CC=C2F)F
InChIInChI=1S/C10H7F2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-5H2
InChIKeyVWCYMDYNOWSWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (CAS 124276-65-9): A Difluorinated Cyclopropanecarbonitrile Scaffold for Advanced Synthesis


1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (CAS 124276-65-9) is a specialized organic building block characterized by a cyclopropane ring substituted with a nitrile group and a 2,6-difluorophenyl moiety . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and materials science, where its unique structural and electronic properties, including the strained cyclopropane ring and electron-withdrawing fluorine atoms, are of interest . Its role is typically as a synthetic intermediate, not an active pharmaceutical ingredient itself.

1-(2,6-Difluorophenyl)cyclopropanecarbonitrile: Why Substitution with Positional Isomers or Halogen Analogs Introduces Material Risk


Substituting 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile with a positional isomer (e.g., 2,4- or 3,4-difluorophenyl) or a different halogen analog (e.g., 2,6-dichlorophenyl) can introduce significant risk in chemical development . The specific 2,6-difluoro substitution pattern confers a distinct electronic environment and steric profile on the phenyl ring compared to its isomers, which directly impacts the reactivity, stability, and physical properties of downstream intermediates . For example, the calculated lipophilicity (LogP/XlogP) differs across isomers, which can affect purification, solubility, and even biological activity in more advanced lead compounds. Therefore, direct replacement is not a valid approach without a complete re-optimization and validation of the synthetic route and final product properties.

Quantitative Differentiation of 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (CAS 124276-65-9) Against Positional and Halogen Analogs


Differentiation via Calculated Lipophilicity (LogP) Compared to 3,4-Difluoro Isomer

The 2,6-difluorophenyl substitution pattern yields a measurably different lipophilicity profile compared to the 3,4-difluorophenyl isomer, as determined by calculated LogP values. This difference is crucial for applications where lipophilicity is a key design parameter, such as tuning membrane permeability or reducing off-target binding. The target compound, 1-(2,6-difluorophenyl)cyclopropanecarbonitrile, has a calculated LogP of 1.68 . The 3,4-difluoro analog (CAS 186347-65-9) has a calculated LogP of 1.55 .

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Differentiation via Predicted Topological Polar Surface Area (TPSA) Compared to 2,4-Difluoro Isomer

Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and membrane permeability. While no TPSA data for the exact 2,4-difluoro isomer was found, the value for the target compound is available. The 2,6-substitution pattern, with fluorine atoms ortho to the point of attachment, is likely to create a different steric and electronic environment affecting polarity and TPSA compared to isomers like the 2,4-difluoro compound. The TPSA for the target compound is reported as 23.8 Ų . This data point allows for direct comparison against other scaffolds where this property is critical for drug design.

Medicinal Chemistry Drug-likeness Bioavailability

Demonstrated Synthetic Utility as a Hydrolyzable Precursor with Quantified Yield

The nitrile group on this scaffold is a versatile synthetic handle, enabling its conversion to a primary amide under mild conditions. This demonstrates its utility as a robust intermediate for building more complex molecules. Specifically, the hydrolysis of 1-(2,6-difluorophenyl)cyclopropanecarbonitrile to the corresponding amide has been reported with an 84% yield, providing a clear, quantifiable metric of its reactivity in a standard transformation .

Synthetic Methodology Process Chemistry Intermediate Validation

Recommended Application Scenarios for 1-(2,6-Difluorophenyl)cyclopropanecarbonitrile (CAS 124276-65-9) Based on Differentiated Evidence


Use as a Lipophilicity-Tuned Scaffold in Medicinal Chemistry

Based on its distinct calculated LogP of 1.68 , this compound is an ideal candidate for use as a core scaffold in early-stage drug discovery where fine-tuning the lipophilicity of a lead series is critical. Its higher LogP relative to the 3,4-difluoro analog suggests it should be prioritized when designing molecules intended to have increased membrane permeability or altered tissue distribution. This selection is based on quantifiable physicochemical differentiation.

Employment as a Predictable Intermediate in Multi-Step Syntheses

Given the demonstrated yield of 84% for its conversion to a primary amide under mild hydrolysis conditions , this nitrile is a reliable choice for a synthetic intermediate. Procurement should be favored when the synthetic route requires a stable, easily-handled cyclopropane building block that can be reliably transformed in good yield, minimizing risk and material waste in process development.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatics

The specific 2,6-difluoro substitution pattern creates a unique electronic and steric environment. This compound should be used as a key comparator in SAR studies to map the effects of fluorine substitution and position on biological activity or material properties. The existence of well-defined and quantifiable properties like LogP and TPSA makes it a valuable, data-rich reference point in a library of fluorinated cyclopropanecarbonitriles.

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